molecular formula C19H24N2 B11051235 3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine

3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine

Cat. No.: B11051235
M. Wt: 280.4 g/mol
InChI Key: LDCHKIYGVZBRRG-UHFFFAOYSA-N
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Description

1-[3-(1-CYCLOHEXENYL)-2-PROPYNYL]-2-(3-PYRIDYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyclohexenyl group, a propynyl group, and a pyridyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-[3-(1-CYCLOHEXENYL)-2-PROPYNYL]-2-(3-PYRIDYL)PIPERIDINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Cyclohexenyl Group:

    Attachment of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(1-CYCLOHEXENYL)-2-PROPYNYL]-2-(3-PYRIDYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl group, where nucleophiles such as amines or thiols replace a leaving group.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids, leading to the formation of halogenated or protonated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-[3-(1-CYCLOHEXENYL)-2-PROPYNYL]-2-(3-PYRIDYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(1-CYCLOHEXENYL)-2-PROPYNYL]-2-(3-PYRIDYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

3-[1-[3-(cyclohexen-1-yl)prop-2-ynyl]piperidin-2-yl]pyridine

InChI

InChI=1S/C19H24N2/c1-2-8-17(9-3-1)10-7-15-21-14-5-4-12-19(21)18-11-6-13-20-16-18/h6,8,11,13,16,19H,1-5,9,12,14-15H2

InChI Key

LDCHKIYGVZBRRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C#CCN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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